![molecular formula C6H4BClFNO4 B2818042 3-Chloro-2-fluoro-5-nitrophenylboronic acid CAS No. 2377608-35-8](/img/structure/B2818042.png)
3-Chloro-2-fluoro-5-nitrophenylboronic acid
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Overview
Description
3-Chloro-2-fluoro-5-nitrophenylboronic acid is a chemical compound with the CAS Number: 2377608-35-8 . It has a molecular weight of 219.36 . The IUPAC name for this compound is (3-chloro-2-fluoro-5-nitrophenyl)boronic acid .
Molecular Structure Analysis
The linear formula of 3-Chloro-2-fluoro-5-nitrophenylboronic acid is C6H4BClFNO4 . The InChI code for this compound is 1S/C6H4BClFNO4/c8-5-2-3 (10 (13)14)1-4 (6 (5)9)7 (11)12/h1-2,11-12H .Chemical Reactions Analysis
Boronic acids, including 3-Chloro-2-fluoro-5-nitrophenylboronic acid, are commonly used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst .Scientific Research Applications
Suzuki–Miyaura Coupling
“3-Chloro-2-fluoro-5-nitrophenylboronic acid” can be used in Suzuki–Miyaura (SM) cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Liquid Crystalline Fluorobiphenylcyclohexenes and Difluoroterphenyls
Phenylboronic acids, such as “3-Chloro-2-fluoro-5-nitrophenylboronic acid”, have been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings .
Synthesis of o-Phenylphenols
Phenylboronic acids have also been used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists .
Synthesis of Trifluoromethylpyridines
Phenylboronic acids can be used in the synthesis of trifluoromethylpyridines, which are key intermediates in the synthesis of various pharmaceuticals .
Synthesis of 5-Fluoro-2-Nitrobenzotrifluoride
Phenylboronic acids can be used in the synthesis of 5-fluoro-2-nitrobenzotrifluoride, a compound used in various chemical reactions .
Other Applications
In addition to the above, “3-Chloro-2-fluoro-5-nitrophenylboronic acid” can be used in a variety of other chemical reactions due to its stability and reactivity .
Safety And Hazards
While specific safety and hazard information for 3-Chloro-2-fluoro-5-nitrophenylboronic acid is not available, it is generally recommended to avoid breathing in the mist, gas, or vapors of boronic acids. Contact with skin and eyes should be avoided, and personal protective equipment should be worn when handling these compounds .
properties
IUPAC Name |
(3-chloro-2-fluoro-5-nitrophenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClFNO4/c8-5-2-3(10(13)14)1-4(6(5)9)7(11)12/h1-2,11-12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZZVNHNUJDLNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)Cl)[N+](=O)[O-])(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-fluoro-5-nitrophenylboronic acid |
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